![molecular formula C13H11ClFN3 B11052191 2-amino-1-(3-chloro-4-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile](/img/no-structure.png)
2-amino-1-(3-chloro-4-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Reactants: Intermediate from Step 1, ammonia
Conditions: Ammonia gas bubbled through the reaction mixture at room temperature
Step 3: Formation of the Carbonitrile Group
Reactants: Intermediate from Step 2, cyanogen bromide
Conditions: Stirring at low temperature (0-5°C)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. Continuous flow reactors and automated synthesis platforms are often employed to enhance production rates and ensure consistent quality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(3-chloro-4-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole core, followed by the introduction of the amino, chloro, and fluoro substituents. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
-
Step 1: Formation of the Pyrrole Core
Reactants: 3-chloro-4-fluoroaniline, acetylacetone
Catalyst: Acid catalyst (e.g., hydrochloric acid)
Conditions: Reflux in ethanol
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, typically involving the amino group.
Reagents: Hydrogen peroxide, potassium permanganate
Conditions: Aqueous or organic solvents, controlled temperature
-
Reduction: : Reduction reactions can target the nitrile group to form primary amines.
Reagents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst
Conditions: Anhydrous conditions, room temperature to moderate heating
-
Substitution: : The chloro and fluoro substituents can participate in nucleophilic substitution reactions.
Reagents: Sodium methoxide, potassium tert-butoxide
Conditions: Organic solvents like dimethyl sulfoxide (DMSO), elevated temperatures
Major Products
Oxidation: Formation of nitroso or nitro derivatives
Reduction: Formation of primary amines
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 2-amino-1-(3-chloro-4-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications. Its unique properties may contribute to the development of new materials with desirable characteristics.
Wirkmechanismus
The mechanism of action of 2-amino-1-(3-chloro-4-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-1-(3-chloro-4-fluorophenyl)-1H-pyrrole-3-carbonitrile: Lacks the dimethyl groups, potentially altering its biological activity and chemical reactivity.
2-amino-1-(3-chloro-4-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carboxamide: Contains a carboxamide group instead of a carbonitrile, which may affect its solubility and interaction with biological targets.
2-amino-1-(3-chloro-4-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carboxylic acid: The carboxylic acid group introduces different chemical properties, such as acidity and hydrogen bonding potential.
Uniqueness
The presence of both chloro and fluoro substituents, along with the dimethyl groups and the carbonitrile functionality, makes 2-amino-1-(3-chloro-4-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile unique. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Eigenschaften
Molekularformel |
C13H11ClFN3 |
---|---|
Molekulargewicht |
263.70 g/mol |
IUPAC-Name |
2-amino-1-(3-chloro-4-fluorophenyl)-4,5-dimethylpyrrole-3-carbonitrile |
InChI |
InChI=1S/C13H11ClFN3/c1-7-8(2)18(13(17)10(7)6-16)9-3-4-12(15)11(14)5-9/h3-5H,17H2,1-2H3 |
InChI-Schlüssel |
BEMCENOSTBNQRG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(C(=C1C#N)N)C2=CC(=C(C=C2)F)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.